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Compound of Interest

Compound Name: Limocitrin 3,7-diglucoside

Cat. No.: B12367968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for

Limocitrin 3,7-diglucoside, a flavonoid glycoside. The information is curated for researchers

and professionals in the fields of natural product chemistry, pharmacology, and drug

development. This document summarizes mass spectrometry (MS) and nuclear magnetic

resonance (NMR) data, details relevant experimental protocols, and presents a generalized

workflow for flavonoid analysis.

Introduction to Limocitrin 3,7-diglucoside
Limocitrin 3,7-diglucoside is a flavonoid first isolated from Sedum acre and also reported in

Sedum sarmentosum. Flavonoids are a diverse group of plant secondary metabolites with a

wide range of reported biological activities, making them of significant interest for

pharmaceutical research. Accurate spectral data is crucial for the identification,

characterization, and quantification of these compounds in various matrices.

Mass Spectrometry Data
Mass spectrometry is a key analytical technique for determining the molecular weight and

fragmentation pattern of molecules. The following table summarizes the predicted mass-to-

charge ratios (m/z) for various adducts of Limocitrin 3,7-diglucoside. This data is valuable for

the identification of the compound in complex mixtures using techniques like Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Adduct Predicted m/z

[M+H]⁺ 671.18178

[M+Na]⁺ 693.16372

[M-H]⁻ 669.16722

[M+NH₄]⁺ 688.20832

[M+K]⁺ 709.13766

[M+H-H₂O]⁺ 653.17176

[M+HCOO]⁻ 715.17270

[M+CH₃COO]⁻ 729.18835

[M]⁺ 670.17395

[M]⁻ 670.17505

Data sourced from PubChem CID 14186858

Nuclear Magnetic Resonance (NMR) Spectral Data
As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for

Limocitrin 3,7-diglucoside from publicly accessible databases remains limited. The primary

source identifying this compound is a 1988 publication by Wolbiś and Królikowska in the journal

Phytochemistry. Access to the full text of this foundational paper is required to provide the

detailed, quantitative NMR data.

For researchers working with flavonoid glycosides, a general understanding of expected

chemical shifts is beneficial. The ¹H NMR spectra of flavonoid glycosides typically show signals

for the aromatic protons of the aglycone in the range of δ 6.0-8.0 ppm. The anomeric protons of

the sugar moieties usually appear between δ 4.5 and 5.5 ppm. In ¹³C NMR spectra, the carbon

signals of the aglycone are observed over a wide range, with the carbonyl carbon (C-4)

typically resonating around δ 175-185 ppm. The sugar carbons appear in the range of δ 60-110

ppm.
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Detailed experimental protocols for the acquisition of spectral data for Limocitrin 3,7-
diglucoside would be contained within the primary literature describing its isolation and

characterization. However, a general methodology for the analysis of flavonoids from plant

material is outlined below.

General Protocol for Flavonoid Extraction and Analysis
Plant Material Collection and Preparation: Fresh plant material (e.g., aerial parts of Sedum

species) is collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is typically extracted with a polar solvent such as

methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of

increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate

compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl

acetate and n-butanol fractions.

Chromatographic Purification: The flavonoid-rich fractions are further purified using a

combination of chromatographic techniques, such as column chromatography on silica gel or

Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography

(HPLC).

Spectroscopic Analysis:

Mass Spectrometry (MS): Purified compounds are analyzed by MS, often coupled with

HPLC (LC-MS), to determine their molecular weight and fragmentation patterns.

Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids.

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY,

HSQC, HMBC) experiments are performed on the purified compounds to elucidate their

chemical structure. Common solvents for NMR analysis of flavonoids include deuterated

methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), or pyridine (C₅D₅N).

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the isolation and characterization of

flavonoids from a plant source.
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Click to download full resolution via product page

Caption: Generalized workflow for flavonoid isolation and characterization.

Logical Relationship in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for unambiguous structure

determination. The following diagram illustrates the logical flow of information in the

spectroscopic analysis of a natural product like Limocitrin 3,7-diglucoside.
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Caption: Logical flow of spectroscopic data for structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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